Predicted Lipophilicity (XLogP3) Benchmarking Against Isomeric Diazaspiro[4.5]decane Building Blocks
The target compound exhibits an XLogP3 of 0.9 [1]. This represents a significantly lower predicted lipophilicity compared to the regioisomeric 2,8-diazaspiro[4.5]decane derivative (tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate oxalate), which has a reported LogD (pH 7.4) of 1.8 . The 0.9 log unit difference corresponds to approximately an 8-fold lower distribution into octanol, suggesting improved aqueous solubility and reduced off-target promiscuity risk for the 1,8-diaza-2-oxo scaffold.
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate oxalate: LogD (pH 7.4) = 1.8 |
| Quantified Difference | ΔLogP/LogD ≈ 0.9 units (8-fold lower distribution coefficient for target compound) |
| Conditions | Computed using XLogP3 (PubChem) vs. experimental LogD at pH 7.4 (BenchChem data) |
Why This Matters
Lower lipophilicity correlates with reduced phospholipidosis risk and improved developability profiles, making this compound a preferred starting point for oral drug discovery programs.
- [1] PubChem. (2026). tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: Computed Properties. PubChem CID 71305906. View Source
